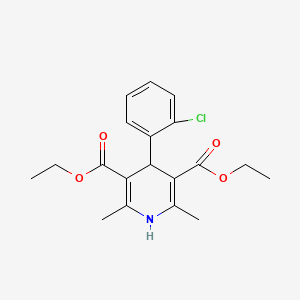

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen. The primary systematic name is diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which precisely describes the molecular structure by indicating the positions of all substituents on the dihydropyridine ring system. The nomenclature begins with the identification of the core heterocyclic structure as a 1,4-dihydropyridine, followed by the specification of substituent positions and their chemical nature.

Alternative systematic names for this compound include several variations that emphasize different aspects of the molecular structure. The compound is also known as 3,5-diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which highlights the diethyl ester functionality. Additionally, the compound can be referred to as 3,5-pyridinedicarboxylic acid, 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester, emphasizing its relationship to pyridinedicarboxylic acid derivatives.

The compound registry includes numerous database identifiers and synonyms that facilitate its identification across different chemical databases and literature sources. Key identifiers include the PubChem Compound Identifier 285821, the ChemSpider identification number, and various database-specific codes such as DTXSID30301431 and DTXCID80252565. These systematic identifiers ensure unambiguous identification of the compound across different chemical information systems and research publications.

Propiedades

IUPAC Name |

diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAADEKEJNBOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301431 | |

| Record name | diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34148-67-9 | |

| Record name | NSC143354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hantzsch Pyridine Synthesis Approach

The synthesis of diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is generally carried out by the condensation of an aromatic aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt in an alcoholic solvent under reflux conditions.

Typical Reaction Components and Conditions:

| Component | Amount (mole ratio) | Example Quantity | Role |

|---|---|---|---|

| 2-Chlorobenzaldehyde | 1 | 10 mmol (approx. 1.57 g) | Aromatic aldehyde |

| Ethyl acetoacetate | 2 | 20 mmol (approx. 2.6 mL) | β-Ketoester |

| Ammonium acetate (or ammonia) | 1 | 10 mmol (approx. 0.77 g) | Ammonia source |

| Ethanol (solvent) | - | Sufficient for reflux | Reaction medium |

- The reactants are combined in the specified mole ratio in ethanol.

- The mixture is refluxed, typically for about 1 hour, until a color change indicates reaction progress (e.g., solution turns reddish-orange).

- After reflux, the mixture is cooled in an ice bath to precipitate the product.

- The crude product is extracted with diethyl ether, and excess solvent is removed by distillation.

- Purity is checked by thin-layer chromatography (TLC).

- The product is recrystallized from a suitable solvent mixture such as acetone-benzene (3:1) to obtain pure crystals.

This method yields the dihydropyridine derivative with moderate to good yields (around 65-70%) and is suitable for scale-up due to its simplicity and efficiency.

Structural and Purification Details

- The compound crystallizes well from acetone-benzene mixtures, facilitating purification.

- Single crystals suitable for X-ray diffraction can be grown by slow evaporation over 1-2 days.

- The crystalline product shows a flattened boat conformation of the dihydropyridine ring, confirming successful synthesis and structural integrity.

Analytical and Characterization Notes

- The purity and identity of the synthesized compound are confirmed by TLC and X-ray crystallography.

- Hydrogen bonding patterns and molecular conformations are consistent with expected dihydropyridine structures.

- The orientation of the 2-chlorophenyl substituent relative to the dihydropyridine ring is influenced by steric factors from the ester groups at positions 3 and 5.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Synthetic Route | Hantzsch pyridine synthesis |

| Key Reactants | 2-Chlorobenzaldehyde, ethyl acetoacetate, ammonium acetate |

| Solvent | Ethanol |

| Reaction Conditions | Reflux for ~1 hour |

| Work-up | Cooling, extraction with diethyl ether, solvent removal |

| Purification | Recrystallization from acetone-benzene (3:1) |

| Yield | Approximately 65-70% |

| Characterization Methods | TLC, X-ray crystallography |

| Structural Features | Flattened boat conformation of dihydropyridine ring; intramolecular H-bonding |

Research Findings and Remarks

- The preparation method is well-established, relying on the classical Hantzsch synthesis adapted for the 2-chlorophenyl substituent.

- The reaction proceeds smoothly under reflux in ethanol, with ammonium acetate serving as the ammonia source.

- The steric hindrance caused by ester groups affects the phenyl ring orientation, which has implications for biological activity.

- The compound belongs to a class of dihydropyridines known for diverse bioactivities, emphasizing the importance of efficient synthetic methods for derivatives like this one.

This detailed synthesis approach and characterization data provide a comprehensive understanding of the preparation of diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, suitable for research and industrial applications.

Análisis De Reacciones Químicas

Oxidation to Pyridine Derivatives

The 1,4-dihydropyridine ring undergoes oxidation to form a fully aromatic pyridine structure. This reaction is typically catalyzed by oxidizing agents or transition metals:

-

Conditions : Pd/C (10% w/w) in acetic acid at 80°C for 4 hours .

-

Example : Oxidation of diethyl 4-(2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate yields dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate with 50% yield after purification .

-

Mechanism : The reaction proceeds via dehydrogenation, with the dihydropyridine ring losing two hydrogen atoms to form the aromatic system .

Deuteration (H/D Exchange)

The dihydropyridine core undergoes selective hydrogen-deuterium exchange under acidic conditions :

-

Conditions : D₂O (150 eq.), trifluoroacetic acid-d (TFA-d, 10 eq.) in N-methylpyrrolidone (NMP) at 70°C for 48 hours under nitrogen.

-

Outcome : 77–80% deuteration at the 1- and 4-positions, confirmed by ¹H NMR .

| Entry | Catalyst | D₂O (eq.) | Time (h) | D Incorporation (%) |

|---|---|---|---|---|

| 1 | TFA-d | 100 | 48 | 76 |

| 2 | BF₃·OEt₂ | 20 | 48 | 72 |

Ester Hydrolysis

The ester groups at positions 3 and 5 are hydrolyzed to carboxylic acids under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl in ethanol/water (1:1) at reflux.

-

Basic Hydrolysis : NaOH in aqueous ethanol, yielding the dicarboxylic acid derivative.

-

Applications : Hydrolysis is a key step for modifying the compound into bioactive derivatives .

Functionalization at the 4-Position

The 2-chlorophenyl group at the 4-position can undergo further substitution or coupling reactions:

-

Nitration : Reacts with nitric acid to introduce nitro groups on the aromatic ring .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .

Photochemical Reactions

The dihydropyridine ring is photolabile and undergoes ring-opening under UV light:

Structural and Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antihypertensive Properties

The compound is structurally related to Amlodipine, which is a calcium channel blocker. Research indicates that dihydropyridine derivatives like Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antihypertensive activity by inhibiting calcium influx into vascular smooth muscle cells. This action results in vasodilation and reduced blood pressure levels .

1.2 Impurity Reference in Drug Development

As an impurity reference standard for Amlodipine besilate (Impurity G), this compound is crucial in quality control processes during pharmaceutical manufacturing. Its presence must be monitored to ensure the safety and efficacy of Amlodipine formulations . The identification and quantification of such impurities are essential for compliance with regulatory standards set by agencies like the FDA and EMA.

3.1 Case Study: Synthesis and Characterization

A detailed case study on the synthesis of dihydropyridine derivatives demonstrated that variations in substituents on the aromatic ring significantly affect pharmacological properties. The study highlighted that compounds similar to Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate could be optimized for enhanced calcium channel blocking activity through systematic structural modifications .

3.2 Clinical Relevance

Another investigation focused on the clinical implications of impurities like Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate in Amlodipine formulations revealed that these impurities could potentially alter pharmacokinetics and pharmacodynamics profiles of the drug. This underscores the importance of rigorous testing and characterization of such compounds in drug development processes .

Mecanismo De Acción

The mechanism by which Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Substituent Variations

The 4-phenyl substituent in 1,4-DHPs critically influences their biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Structure and Activity

Key Observations:

- Electron-Withdrawing Groups : Nitro (Cpd 10) and chloro (Cpd 8) substituents enhance antileishmanial activity, likely due to increased electrophilicity .

- Hydrogen Bonding : Methoxy-substituted derivatives (e.g., 2,5-dimethoxyphenyl) form distinct hydrogen-bonding networks in crystals, influencing solubility and stability .

Insights:

- Antimicrobial Activity : Methoxy- and hydroxy-substituted derivatives (e.g., Cpd 22) show moderate antibacterial effects, while halogenated analogs (Cl, Br) excel in antiparasitic activity .

- Cytotoxicity : Bromine at the para-position (DHPB) enhances cytotoxicity, suggesting halogen size and position modulate DNA intercalation or enzyme inhibition .

Physicochemical and Crystallographic Comparisons

- Melting Points : The target compound (214°C) has a lower melting point than the 4-bromophenyl analog (DHPB, 216–217°C), likely due to reduced symmetry and weaker crystal packing .

- Crystal Packing : Methyl- and methoxy-substituted derivatives (e.g., 4-(3,4-dimethylphenyl)-...) exhibit distinct R₁₂(6) ring motifs and hydrogen-bonding networks, whereas the target compound’s ortho-chloro group may disrupt such motifs .

Actividad Biológica

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines (DHPs), which are known for their significant biological activities, particularly in the modulation of calcium channels. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H18ClNO4

- Molecular Weight : 335.78 g/mol

- CAS Number : 43067-01-2

- Purity : >95% (HPLC)

Dihydropyridines primarily act as calcium channel blockers. They selectively inhibit L-type voltage-gated calcium channels, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release. The introduction of substituents on the DHP ring significantly influences their binding affinity and selectivity towards these channels.

Structure-Activity Relationship (SAR)

Research has shown that the biological activity of DHPs is highly dependent on their structural features. Key factors include:

- Substituents on the DHP ring : The presence of electron-withdrawing groups like chlorine enhances binding affinity to calcium channels.

- Steric effects : The size and position of substituents can affect the conformation of the molecule, influencing its interaction with receptors.

Pharmacological Effects

- Calcium Channel Blockade : Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to effectively block L-type calcium channels, making it a potential candidate for treating hypertension and other cardiovascular diseases .

- Antioxidant Activity : Some studies indicate that DHP derivatives exhibit antioxidant properties, which may contribute to their cardioprotective effects .

- Inhibition of Enzymatic Activity : Recent research has identified this compound as an inhibitor against yeast α-glucosidase, suggesting potential applications in managing diabetes by modulating carbohydrate metabolism .

Study 1: Calcium Channel Modulation

A study investigated the effects of various DHP derivatives on calcium influx in cardiac myocytes. Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate demonstrated a significant reduction in calcium influx compared to controls, supporting its role as an effective calcium channel blocker .

Study 2: Antioxidant Properties

In vitro assays evaluated the antioxidant capacity of this compound against reactive oxygen species (ROS). The results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells .

Table 1: Biological Activities of Selected DHP Derivatives

| Compound Name | Calcium Channel Blockade | Antioxidant Activity | α-Glucosidase Inhibition |

|---|---|---|---|

| Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Yes | Moderate | Yes |

| Diethyl 4-(biphenyl-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Yes | High | No |

| Diethyl 4-(cyclohexyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Moderate | Low | Yes |

Q & A

Q. What is the standard synthetic route for preparing diethyl 4-(2-chlorophenyl)-1,4-dihydropyridine derivatives?

The compound is typically synthesized via the Hantzsch reaction , a one-pot multicomponent reaction. A mixture of 2-chlorobenzaldehyde (1.78 mmol), alkyl acetoacetate (e.g., ethyl acetoacetate, 2 mmol), and ammonium acetate (1 mmol) is refluxed in methanol or 2-propanol for 9–24 hours. The reaction is monitored by TLC, and the product is purified via crystallization or flash chromatography . For asymmetrical esters, alkyl 3-aminocrotonate is added to the reaction mixture .

Q. What structural features are critical in the crystal packing of 1,4-dihydropyridines?

The dihydropyridine (DHP) ring adopts a flattened boat conformation , with puckering parameters (e.g., Q = 0.2994 Å, θ = 73.0°) influenced by substituents. The 2-chlorophenyl group is nearly perpendicular to the DHP ring (dihedral angle ~88–89°), and intramolecular hydrogen bonds (e.g., C–H···O) stabilize the conformation. Intermolecular N–H···O and C–H···π interactions form supramolecular networks, often creating R44(24) tetrameric rings in the crystal lattice .

Q. What pharmacological activities are associated with 1,4-dihydropyridine derivatives?

These compounds act as calcium channel blockers , with applications in hypertension, angina, and Alzheimer’s disease. Their activity depends on substituents: the 2-chlorophenyl group enhances lipophilicity and membrane penetration, while ester groups influence binding affinity to L-type calcium channels .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect conformational dynamics and biological activity?

Substituents like chlorine or methoxy groups alter the dihedral angle between the aryl ring and DHP ring, impacting steric interactions. For example, 2-chlorophenyl derivatives exhibit greater planarity compared to 4-methoxyphenyl analogs, enhancing π-π stacking in protein binding pockets. Electron-withdrawing groups (e.g., –Cl) increase oxidative stability, while electron-donating groups (e.g., –OCH3) modulate redox potentials .

Q. What computational methods are used to predict the bioactivity of dihydropyridine derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to assess reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to calcium channel α1 subunits, with scoring functions evaluating hydrogen bonds and hydrophobic interactions. For example, docking studies reveal that the 2-chlorophenyl group forms halogen bonds with Thr1066 and Tyr1152 residues .

Q. How can crystallographic data contradictions (e.g., disordered solvent regions) be resolved during refinement?

Disordered solvent regions are treated using the SQUEEZE routine in PLATON, which calculates solvent-accessible voids (e.g., 178 ų) and removes unmodeled electron density. The SHELX suite (SHELXL-97) refines hydrogen atoms using riding models, with thermal parameters constrained to parent atoms. High Rint values (>0.05) indicate data quality issues, requiring re-measurement or twinning analysis .

Methodological Notes

- Synthesis Optimization : Use anhydrous conditions to prevent ester hydrolysis. Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1) .

- Crystallography : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use multi-scan absorption correction (e.g., SADABS) for accurate intensity normalization .

- Computational Validation : Cross-validate docking results with experimental IC50 values from radioligand binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.